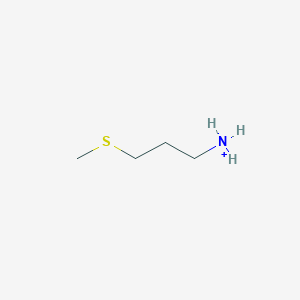

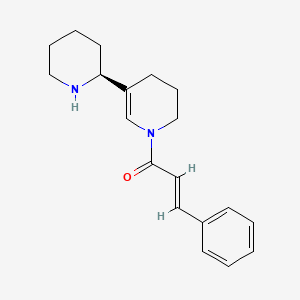

1-Methyl-2-thiophen-2-yl-ethylamine

Descripción general

Descripción

Tiopropamina (clorhidrato) es un fármaco estimulante que es un análogo de la anfetamina, donde el anillo fenilo ha sido reemplazado por un grupo tiofeno. Exhibe efectos estimulantes similares a la anfetamina pero con aproximadamente un tercio de la potencia . El compuesto se utiliza principalmente para aplicaciones forenses y de investigación .

Mecanismo De Acción

Tiopropamina (clorhidrato) funciona como un inhibidor de la recaptación de norepinefrina-dopamina y/o un agente liberador . Es probable que se metabolice a 4-hidroximetio propamina activa y óxidos de tiofeno S, que se desaminan aún más por las enzimas del citocromo P450 en el hígado, transformándolos en 1-(tiofeno-2-il)-2-propan-2-ona inactiva . Las propan-2-aminas, incluida la tiopropamina, no se metabolizan por las monoaminooxidasas y a menudo actúan como inhibidores competitivos de la monoaminooxidasa .

Análisis Bioquímico

Biochemical Properties

1-Methyl-2-thiophen-2-yl-ethylamine plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in its metabolic processing. The compound also binds to proteins and other biomolecules, affecting their function. For instance, it can inhibit or activate specific enzymes, altering the biochemical pathways in which these enzymes are involved .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules, leading to changes in cellular responses. Additionally, it can alter gene expression by interacting with transcription factors, thereby influencing the production of proteins essential for cellular functions .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. The compound also affects gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in the modulation of various biochemical pathways, ultimately influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to the compound can result in changes in cellular responses, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular functions. At higher doses, it can exhibit toxic or adverse effects, including alterations in metabolic pathways and cellular damage. Threshold effects have been observed, where the compound’s impact becomes significant only above a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyzes its metabolic processing. The compound undergoes hydroxylation, demethylation, and deamination, leading to the formation of metabolites that are further processed and excreted. These metabolic pathways influence the compound’s overall impact on cellular functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution within tissues can influence its efficacy and toxicity, depending on the concentration and duration of exposure .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within cells can affect its interactions with biomolecules and its overall impact on cellular functions .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Tiopropamina (clorhidrato) puede sintetizarse a través de un proceso de varios pasos. La síntesis comienza con la reacción de bromuro de tiofeno-2-il magnesio con óxido de propileno, lo que da como resultado 1-(tiofeno-2-il)-2-hidroxipropano. Este intermedio luego se hace reaccionar con tribromuro de fósforo para producir 1-(tiofeno-2-il)-2-bromopropano. Finalmente, el bromopropano se hace reaccionar con metilamina para producir 1-(tiofeno-2-il)-2-metilaminopropano .

Métodos de producción industrial:

Análisis De Reacciones Químicas

Tipos de reacciones: Tiopropamina (clorhidrato) experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

Reducción: La reducción de tiopropamina se puede lograr utilizando agentes reductores como el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución pueden ocurrir en el grupo amino o en el anillo de tiofeno, utilizando reactivos como haluros de alquilo o cloruros de acilo.

Productos principales:

Oxidación: Óxidos de tiofeno S y 4-hidroximetio propamina.

Reducción: Derivados de tiopropamina reducidos.

Sustitución: Varios derivados de tiopropamina sustituidos.

Aplicaciones Científicas De Investigación

Tiopropamina (clorhidrato) se utiliza principalmente en aplicaciones forenses y de investigación. Sirve como un estándar de referencia analítica en química forense y toxicología . Además, se utiliza en estudios que investigan las propiedades farmacológicas de los fármacos estimulantes y sus efectos sobre el sistema nervioso central .

Comparación Con Compuestos Similares

Tiopropamina (clorhidrato) es similar a otros análogos de la anfetamina, como la metio propamina y la metanfetamina. es único debido al reemplazo del anillo fenilo por un grupo tiofeno, lo que da como resultado diferentes propiedades farmacológicas .

Compuestos similares:

Metio propamina: Un análogo estructural de la metanfetamina basado en el anillo de tiofeno, con efectos estimulantes similares pero diferentes vías metabólicas.

La estructura única y el perfil farmacológico de la tiopropamina la convierten en un compuesto valioso para la investigación y las aplicaciones forenses.

Propiedades

IUPAC Name |

1-thiophen-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-6(8)5-7-3-2-4-9-7/h2-4,6H,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVQQTOGYLBBDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424381 | |

| Record name | Thiopropamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30433-93-3 | |

| Record name | 2-(2-Aminopropyl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30433-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiopropamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030433933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiopropamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIOPROPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N60H4ZDD14 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the significance of 1-(thiophen-2-yl)propan-2-amine in the context of the provided research?

A1: The research article focuses on providing a collection of ¹H NMR spectra for various classical and novel psychoactive substances (NPS) to aid in their identification by forensic and harm-reduction organizations. 1-(thiophen-2-yl)propan-2-amine, also known as 1-Methyl-2-thiophen-2-yl-ethylamine, is mentioned as one of the compounds included in this spectral database []. This suggests that it belongs to a class of substances with potential psychoactive effects that may emerge as NPS.

Q2: Why is compiling ¹H NMR spectra for compounds like 1-(thiophen-2-yl)propan-2-amine important?

A2: Having a readily available and experimentally uniform database of ¹H NMR spectra is crucial for the timely identification of NPS like 1-(thiophen-2-yl)propan-2-amine. This is especially important because these substances often appear sporadically and their identification can be challenging for traditional analytical techniques. The information provided by the spectra helps forensic teams and harm-reduction organizations to quickly and accurately identify these compounds, understand their potential risks, and implement appropriate responses [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,5S,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-1-oxo-2-[[oxo-(2-oxo-1-imidazolidinyl)methyl]amino]-2-phenylethyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1235359.png)

![2-{(E)-[2-({[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B1235363.png)

![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S,5S)-5-[(R)-hydroxy-[(3R)-pyrrolidin-3-yl]methyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B1235364.png)

![[1-hexadecanoyloxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B1235379.png)